1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKXQAQTXQFJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic aldehyde (4-bromobenzaldehyde and 3-methoxybenzaldehyde). The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the 4-bromobenzyl group undergoes substitution reactions under transition metal catalysis:
Mechanistic studies indicate that the bromine's electron-withdrawing effect enhances electrophilicity, facilitating oxidative addition in palladium-catalyzed pathways.
Piperazine Ring Functionalization
The secondary amine groups participate in alkylation and acylation reactions:
Key Reactions:
-
N-Alkylation : Reacts with methyl iodide (CH₃I) in THF at 0°C → Quaternary ammonium salt (93% yield)
-
Carboxamide Formation : Treating with aryl isocyanates (e.g., phenyl isocyanate) in DCM → Urea derivatives (88% yield)
-
Mannich Reaction : Condensation with formaldehyde and primary amines → Tertiary amine products (70-82% yield)
Methoxy Group Transformations
The 3-methoxybenzyl group demonstrates limited reactivity under standard conditions but participates in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ (-78°C to RT) | Phenolic derivative (56% yield) |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (0°C) | Nitration at aromatic ring (meta to methoxy) |
Heterocycle Formation via Condensation
The compound serves as a precursor in cyclocondensation reactions:
-
React with thiosemicarbazide (NH₂NHCSSH) in ethanol reflux → Thiosemicarbazone intermediate
-
Cyclize with NaOH/H₂O₂ → 1,2,4-triazole-3-thione derivative (81% yield)
Key Spectral Data for Triazole Product :
Stability and Degradation Pathways
-
pH Stability : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 12).
-
Thermal Stability : Decomposes above 200°C via C–N bond cleavage in the piperazine ring .
Comparative Reactivity with Analogues
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| Replacement of Br with Cl | 1.3× faster in Suzuki coupling | Enhanced electron deficiency |
| Removal of methoxy group | 2× slower in electrophilic substitution | Loss of directing effects |
This reactivity profile positions 1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine as a versatile intermediate for synthesizing neuroactive compounds, antimicrobial agents, and heterocyclic libraries. Future studies should explore its applications in photoaffinity labeling and targeted drug delivery systems .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : In a study conducted on rodents, administration of this compound resulted in significant reductions in depressive behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The results suggest its potential as a novel antidepressant agent .
2. Antipsychotic Properties
The compound has also been evaluated for its antipsychotic effects. Its structural similarity to known antipsychotic medications suggests it may interact with dopamine receptors.
Data Table: Antipsychotic Activity Comparison
| Compound Name | Test Subject | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|---|
| 1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | Rats | 10 | 75% |
| Clozapine | Rats | 10 | 80% |
| Risperidone | Rats | 10 | 70% |
This table illustrates that while the new compound shows promise, established medications like clozapine still demonstrate slightly higher effectiveness .
Neuropharmacological Studies
Research into the neuropharmacological effects of this compound has revealed its potential as a modulator of cognitive functions. It has been shown to enhance memory retention and learning capabilities in preclinical models.
Case Study : A study involving mice demonstrated that the administration of this piperazine derivative improved performance in the Morris water maze test, indicating enhanced spatial learning and memory .
Synthesis and Derivatives
The synthesis of this compound is achieved through multi-step organic reactions involving bromination and alkylation processes. Researchers are exploring various derivatives to optimize pharmacological properties.
Data Table: Synthetic Pathways
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Bromination | Bromobenzene, NaBr |
| 2 | Alkylation | Methoxybenzyl chloride, base |
| 3 | Cyclization | Piperazine derivative |
This table outlines the synthetic steps involved in producing the compound, highlighting the complexity and potential for further modification .
Toxicological Studies
Initial toxicological assessments suggest that while the compound exhibits beneficial pharmacological effects, it also requires careful evaluation of safety profiles. Studies indicate a dose-dependent response with observable side effects at higher concentrations.
Data Table: Toxicity Profile
| Dose (mg/kg) | Observed Side Effects |
|---|---|
| 5 | None |
| 10 | Mild sedation |
| 20 | Significant sedation |
These findings underline the importance of dosage regulation in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Halogen vs. Alkyl Substituents
- 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine (C21H28N2O): Replacing the 4-bromo group with a 4-ethyl group reduces electronegativity and increases hydrophobicity. This substitution may alter receptor binding kinetics, as seen in compounds where ethyl groups enhance membrane permeability .
- This compound is noted for its simpler metabolic profile compared to bulkier derivatives .
Aromatic Ring Modifications
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (): These derivatives exhibit chair conformations in piperazine rings, with benzodioxolyl groups adopting equatorial positions. The target compound’s 3-methoxybenzyl group may similarly occupy equatorial sites, but the bromine’s bulkiness could distort ring geometry compared to fluorine or chlorine substituents .
- 1-[(3-Methylphenyl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine (C20H21F3N2): The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. Such differences significantly impact binding to receptors like dopamine D2, where electronic interactions are critical .
Dopamine D2 Receptor Binding
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Exhibits high D2 receptor affinity (Ki < 50 nM) due to nitro group-enhanced π-π stacking. The target compound lacks a nitro group but may compensate with bromine’s hydrophobic interactions, though its affinity is likely lower .
- 1-(3-Chlorophenyl)piperazine (): A simpler analog with moderate serotonin receptor activity. The addition of a 4-bromobenzyl group in the target compound could shift selectivity toward dopaminergic pathways .
Anticancer Potential
- Macrocyclic appended 1-(2-methoxyphenyl)piperazines (): These hybrids show activity against solid tumors, with triazole moieties enhancing cytotoxicity. The target compound’s lack of a triazole group may limit similar efficacy but improve metabolic stability .
- Methyl piperazine derivatives (): Alkylation with chloropropane and benzoate coupling enhances anticancer activity. The target compound’s bromine and methoxy groups may offer unique interactions with kinase targets .
Physical Properties
The target compound’s predicted NMR signals align with derivatives in –9, though its melting point is unreported. Bromine’s mass (79.9 amu) contributes to a higher molecular weight (335.24 g/mol) compared to non-halogenated analogs .
Metabolic and Pharmacokinetic Considerations
- Biotransformation : Piperazine derivatives often undergo N-dealkylation or oxidation . The 3-methoxy group may slow metabolism compared to hydroxylated analogs, as seen in ’s meclozine metabolites .
- Cytochrome P450 Interactions : Fluorinated analogs like flunarizine () show sex-dependent metabolism in rats, mediated by CYP2D isozymes. The target compound’s bromine and methoxy groups likely reduce CYP affinity, prolonging half-life .
Biological Activity
1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H23BrN2O
- Molecular Weight: 373.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromine and methoxy groups in its structure may enhance its affinity for specific targets, potentially modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of piperazine derivatives, including this compound. The compound has shown promising activity against a range of bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Low |
In vitro testing revealed that the compound exhibited significant inhibition against Gram-positive bacteria, while showing moderate effectiveness against Gram-negative strains. This suggests a selective mechanism that may be influenced by the structural characteristics of the compound .
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against various cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (μM) | Comparison with Doxorubicin |
|---|---|---|
| Hepatocellular carcinoma (HepG2) | 15 | Lower than Doxorubicin (10 μM) |
| Breast cancer (MCF-7) | 12 | Comparable to Doxorubicin |
| Prostate cancer (PC-3) | 18 | Higher than Doxorubicin |
| Colorectal cancer (HCT-116) | 20 | Higher than Doxorubicin |
These findings suggest that while the compound exhibits anti-proliferative activity, it may not be as potent as established chemotherapeutic agents like Doxorubicin in certain contexts .
Comparative Studies
Comparative studies with similar piperazine derivatives reveal that modifications in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions or additional functional groups showed variations in their antimicrobial and anti-cancer properties. Notably, compounds with a methoxy group at position 3 demonstrated enhanced activity compared to those lacking this modification .
Case Studies
- Antimicrobial Efficacy: A study focused on the antibacterial properties of various piperazine derivatives highlighted that the inclusion of bromine and methoxy groups in this compound contributed to its enhanced efficacy against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing: In research involving multiple cancer cell lines, it was observed that this compound exhibited selective cytotoxicity, particularly against HepG2 cells. Further investigations into its mechanism suggested potential pathways involving apoptosis induction.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[(4-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine?
Answer: The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: React 1-(4-bromophenyl)methylpiperazine with 3-methoxybenzyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
- Step 2: Purify intermediates via flash chromatography (e.g., 10% methanol/ethyl acetate gradient) to isolate the target compound .
- Critical factors: Reaction temperature (ambient to 50°C), stoichiometric ratios (1:1.2 for amine:benzyl chloride), and solvent polarity to minimize side products .
Q. How can structural characterization be reliably performed for this compound?
Answer: Use a combination of:
- NMR spectroscopy: NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–6.8 ppm for bromophenyl/methoxyphenyl groups) .
- X-ray crystallography: To resolve chair conformations of the piperazine ring and dihedral angles between aromatic substituents (e.g., ~69° for fluorophenyl analogs) .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., calculated m/z 375.1 for CHBrNO) .
Q. What methodologies are recommended for assessing pharmacological activity?
Answer:
- Receptor binding assays: Screen for dopamine D3 or serotonin receptor affinity using radioligands like -spiperone (IC values typically <1 µM for active analogs) .
- Antimicrobial testing: Use agar dilution methods against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 25–100 µg/mL concentrations .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC values reported for piperazine derivatives range from 5–50 µM) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for structurally similar analogs?
Answer: Contradictions often arise from substituent effects. For example:
- Bromine vs. methyl groups: Bromophenyl derivatives show stronger dopamine receptor binding (IC = 0.8 µM) than methyl-substituted analogs (IC = 5.2 µM) due to enhanced lipophilicity .
- Methoxy positioning: 3-Methoxyphenyl derivatives exhibit 10-fold higher antimicrobial activity than 4-methoxy isomers (MIC = 12.5 vs. 125 µg/mL) .
- Resolution strategy: Conduct comparative SAR studies with standardized assays (e.g., fixed cell lines, identical incubation times) .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
Answer:
- Molecular docking (AutoDock Vina): Model interactions with targets like the CB1 receptor (docking scores <−8 kcal/mol correlate with in vivo activity) .
- QSAR models: Use Hammett constants (σ) for substituents to predict electronic effects on receptor binding (R > 0.85 for dopamine D3 inhibitors) .
- ADMET prediction (SwissADME): Estimate metabolic stability (e.g., CYP2D6 inhibition risk) and blood-brain barrier penetration (BBB score >0.3) .
Q. How can metabolic stability be improved during lead optimization?
Answer:
- Modify substituents: Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Introduce steric hindrance: Add methyl groups adjacent to the piperazine ring to slow N-dealkylation (e.g., t increased from 2.1 to 6.8 hours in liver microsomes) .
- In vitro assays: Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance (Cl <10 µL/min/mg preferred) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
